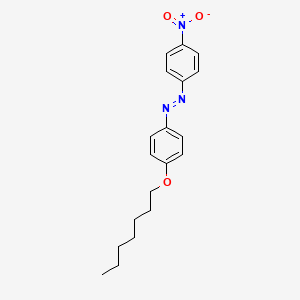
4-Nitro-4'-heptyloxy-azobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
G159 is a compound known for its unique chemical structure and properties
Preparation Methods
The preparation of G159 involves several synthetic routes and reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the compound . Another method involves nitrogen-containing heterocyclic compounds, which are synthesized through a series of reactions including amide coupling and reduction .
Chemical Reactions Analysis
G159 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of G159, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
G159 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and molecular pathways. In medicine, G159 is being explored for its potential therapeutic applications, including its ability to inhibit the proliferation of certain cancer cells . In industry, G159 is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of G159 involves its interaction with specific molecular targets and pathways. For instance, G159 has been shown to inhibit the activity of certain enzymes and proteins involved in cellular processes. This inhibition can lead to various biological effects, such as the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
G159 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include other triazolo ring compounds and nitrogen-containing heterocyclic compounds. What sets G159 apart is its unique combination of stability, solubility, and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
81530-89-4 |
|---|---|
Molecular Formula |
C19H23N3O3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(4-heptoxyphenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C19H23N3O3/c1-2-3-4-5-6-15-25-19-13-9-17(10-14-19)21-20-16-7-11-18(12-8-16)22(23)24/h7-14H,2-6,15H2,1H3 |
InChI Key |
BCCPSLYDMMPTQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















